

# Dapivirine Resistance in HIV-1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Examination of Resistance Mutations, Experimental Evaluation, and Molecular Mechanisms

# **Executive Summary**

**Dapivirine**, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a critical component of HIV-1 prevention strategies, particularly as a vaginal ring for pre-exposure prophylaxis (PrEP). The emergence of drug resistance, however, poses a significant challenge to its long-term efficacy. This technical guide provides a comprehensive overview of **dapivirine** resistance mutations in HIV-1, intended for researchers, scientists, and drug development professionals. We delve into the specific mutations associated with **dapivirine** resistance, their prevalence in clinical and in vitro studies, and the corresponding impact on drug susceptibility. Furthermore, this document outlines detailed experimental protocols for the identification and characterization of these resistance mutations, and visualizes key experimental workflows and the interplay of resistance mutations through Graphviz diagrams.

# **Dapivirine Resistance Mutations**

Resistance to **dapivirine** is primarily conferred by mutations in the HIV-1 reverse transcriptase (RT) gene, which alter the NNRTI binding pocket and reduce drug efficacy. Both in vitro selection studies and clinical trials have identified a range of mutations associated with reduced **dapivirine** susceptibility.

# **Key Resistance Mutations**



Several key amino acid substitutions in the HIV-1 RT are known to confer resistance to **dapivirine**. These include, but are not limited to:

- Primary Mutations: These mutations are directly selected by dapivirine and can significantly reduce its antiviral activity. Common primary mutations include V90I, L100I, K103N, V106I, E138K, Y181C, and Y188L.[1][2]
- Secondary Mutations: These mutations may not confer high-level resistance on their own but can enhance the resistance conferred by primary mutations or compensate for fitness costs associated with them.

# **Prevalence and Impact on Susceptibility**

The prevalence of **dapivirine** resistance mutations varies across different studies and populations. In vitro selection experiments consistently demonstrate the emergence of common NNRTI resistance mutations under suboptimal drug pressure.[3][4] Clinical trials, such as the ASPIRE and HOPE studies, have provided valuable in vivo data on the frequency of these mutations in individuals who seroconverted while using the **dapivirine** ring.

It is noteworthy that in some clinical trials, the frequency of NNRTI mutations in the **dapivirine** arm was not significantly different from the placebo arm, suggesting that some resistance may be transmitted rather than selected by the ring.[2][5] The E138A mutation, for instance, was detected in both **dapivirine** and placebo groups and conferred only modest reductions in **dapivirine** susceptibility in some genetic backgrounds.[5][6]

The impact of these mutations on **dapivirine** susceptibility is quantified as a fold change (FC) in the 50% inhibitory concentration (IC50) compared to wild-type virus. The presence of certain mutations or combinations of mutations can lead to significant increases in the IC50 value, indicating reduced drug efficacy.

# **Quantitative Data Summary**

The following tables summarize the prevalence of key **dapivirine** resistance mutations and their impact on drug susceptibility as reported in various studies.



| Mutation | Study Type          | Prevalence/Fre<br>quency                                                            | Fold Change<br>(FC) in<br>Dapivirine IC50                             | Reference |
|----------|---------------------|-------------------------------------------------------------------------------------|-----------------------------------------------------------------------|-----------|
| V90I     | In vitro            | Observed in selection experiments                                                   | -                                                                     | [3]       |
| L100I    | In vitro & Clinical | Frequently observed, associated with >500-fold resistance in combination with K103N | -                                                                     | [1][3][7] |
| K103N    | Clinical            | 18% (7/38<br>participants in<br>HOPE study)                                         | 9-fold reduction<br>in susceptibility<br>in combination<br>with V179I | [2][8][9] |
| V106I    | In vitro            | Observed in selection experiments                                                   | -                                                                     | [3]       |
| V106M    | Clinical            | 18% (7/38<br>participants in<br>HOPE study)                                         | <3-fold reduction in susceptibility                                   | [2][8][9] |
| V108I    | In vitro            | Observed in selection experiments                                                   | -                                                                     | [3]       |
| E138A    | Clinical            | 4.2% in DPV<br>arm, 5.2% in<br>placebo arm<br>(ASPIRE study)                        | Modest<br>reductions                                                  | [5][6]    |
| E138K    | In vitro            | Observed in selection experiments                                                   | -                                                                     | [3]       |



# Foundational & Exploratory

Check Availability & Pricing

| -     |          |                                             |                                     |           |
|-------|----------|---------------------------------------------|-------------------------------------|-----------|
| V179D | Clinical | 18% (7/38<br>participants in<br>HOPE study) | <3-fold reduction in susceptibility | [2][8][9] |
| Y181C | In vitro | Observed in selection experiments           | -                                   | [3]       |
| Y188L | In vitro | Observed in selection experiments           | -                                   | [3]       |
| A98G  | Clinical | 18% (7/38<br>participants in<br>HOPE study) | <3-fold reduction in susceptibility | [2][8][9] |



| Study                    | Participant<br>Group                                     | NNRTI Mutation Frequency (Dapivirine Arm)               | NNRTI<br>Mutation<br>Frequency<br>(Placebo<br>Arm) | Key Findings                                                                                                                | Reference     |
|--------------------------|----------------------------------------------------------|---------------------------------------------------------|----------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------|---------------|
| ASPIRE<br>(MTN-020)      | Women who<br>seroconverte<br>d                           | 11% (8/71)                                              | 10% (10/97)                                        | No significant difference in NNRTI resistance between arms.                                                                 | [5][6]        |
| HOPE (MTN-<br>025)       | Women who<br>seroconverte<br>d                           | 18% (7/38)                                              | -                                                  | NNRTI resistance was infrequent and selection of dapivirine- specific mutations was not detected.                           | [2][8][9][10] |
| Penrose et al.<br>(2017) | Individuals<br>failing first-<br>line ART<br>(Subtype C) | 91% (91/100)<br>showed ≥3-<br>fold cross-<br>resistance | -                                                  | Frequent cross-resistance to dapivirine in individuals with pre-existing NNRTI resistance. 25% showed >500-fold resistance. | [1][7][11]    |



# **Experimental Protocols**

Accurate identification and characterization of **dapivirine** resistance mutations require robust and standardized experimental protocols. This section provides detailed methodologies for key experiments.

# **Genotypic Resistance Testing**

Genotypic assays are used to identify specific mutations in the HIV-1 reverse transcriptase gene.

- Viral RNA Extraction: Isolate viral RNA from patient plasma samples using a commercial kit such as the QIAamp Viral RNA Mini Kit, following the manufacturer's instructions.
- Reverse Transcription and PCR (RT-PCR):
  - Synthesize complementary DNA (cDNA) from the viral RNA template using a reverse transcriptase enzyme (e.g., SuperScript III) and a primer specific to the 3' end of the viral RNA or within the pol gene.[1]
  - Amplify the HIV-1 pol gene region encompassing the reverse transcriptase coding sequence using a nested PCR approach for enhanced sensitivity and specificity.[4] Use high-fidelity DNA polymerase to minimize PCR-introduced errors.
  - Primer Design: Design primers for highly conserved regions of the pol gene to ensure amplification across different HIV-1 subtypes.[12]
- Sanger Sequencing:
  - Purify the PCR products.
  - Perform cycle sequencing using fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).
  - Separate the resulting DNA fragments by size using capillary electrophoresis.
  - Determine the nucleotide sequence based on the fluorescent signal of the incorporated ddNTPs.[13]



- Next-Generation Sequencing (NGS):
  - Prepare a sequencing library from the amplified pol gene fragments.
  - Perform deep sequencing on a platform such as Illumina MiSeq or Ion Torrent.
  - Analyze the sequencing data using a bioinformatics pipeline to identify low-frequency mutations (e.g., at ≥1% frequency).[8][9][14]
- Align the obtained sequences with a wild-type HIV-1 reference sequence (e.g., HXB2).
- Identify amino acid substitutions at known dapivirine resistance-associated positions using a drug resistance database such as the Stanford University HIV Drug Resistance Database.

## **Phenotypic Resistance Testing**

Phenotypic assays measure the in vitro susceptibility of HIV-1 to dapivirine.

- Amplify the full-length reverse transcriptase sequence from patient-derived viral RNA.
- Clone the amplified RT sequence into an HIV-1 laboratory strain vector that has its own RT gene deleted (e.g., pNL4-3).
- Co-transfect a suitable cell line (e.g., 293T cells) with the recombinant vector and a plasmid expressing the HIV-1 envelope glycoprotein to produce infectious pseudoviruses.[15]

The TZM-bl cell line is a HeLa cell derivative that expresses CD4, CCR5, and CXCR4, and contains integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR.

- Cell Culture: Maintain TZM-bl cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.[16][17]
- Assay Procedure:
  - Seed TZM-bl cells in 96-well plates.
  - Prepare serial dilutions of dapivirine.
  - Incubate the recombinant virus with the different concentrations of dapivirine.



- Add the virus-drug mixture to the TZM-bl cells.
- After a 48-hour incubation, lyse the cells and measure luciferase activity.[15][16][18]
- Data Analysis:
  - Calculate the 50% inhibitory concentration (IC50) of dapivirine for the patient-derived virus and a wild-type reference virus.
  - Determine the fold change (FC) in IC50 by dividing the IC50 of the patient virus by the IC50 of the reference virus.

## **Site-Directed Mutagenesis**

Site-directed mutagenesis is used to introduce specific **dapivirine** resistance mutations into a wild-type HIV-1 molecular clone to study their individual or combined effects on drug susceptibility.

- Primer Design: Design mutagenic primers containing the desired nucleotide change(s) that are complementary to opposite strands of the plasmid DNA.[19][20]
- Mutagenesis PCR: Perform PCR using a high-fidelity DNA polymerase and the mutagenic primers with a plasmid containing the wild-type HIV-1 RT gene as a template. The polymerase extends the primers, incorporating the mutation into the newly synthesized plasmid strands.[7][19][21]
- Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated, mutated plasmids intact.[19][21]
- Transformation: Transform competent E. coli with the mutated plasmid DNA.
- Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

#### **Visualizations**



The following diagrams, generated using the Graphviz DOT language, illustrate key experimental workflows and the relationships between **dapivirine** resistance mutations.

# **Experimental Workflows**



Click to download full resolution via product page



Caption: Workflow for genotypic and phenotypic testing of dapivirine resistance.



Click to download full resolution via product page

Caption: Workflow for creating specific dapivirine resistance mutations.

# **Logical Relationships**





Click to download full resolution via product page

Caption: Relationship between key mutations and dapivirine resistance levels.

#### Conclusion

Understanding the landscape of **dapivirine** resistance is paramount for the continued success of HIV-1 prevention efforts. This guide has provided a detailed overview of the key mutations conferring resistance to **dapivirine**, their prevalence, and their impact on drug susceptibility. The outlined experimental protocols offer a standardized approach for the identification and characterization of these mutations in both clinical and research settings. The provided visualizations serve to clarify complex experimental workflows and the interplay of resistance mutations. Continued surveillance for **dapivirine** resistance, coupled with the development of novel prevention strategies that are less susceptible to resistance, will be crucial in the global fight against HIV-1.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Protocol for Nearly Full-Length Sequencing of HIV-1 RNA from Plasma PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. genomica.uaslp.mx [genomica.uaslp.mx]
- 5. researchgate.net [researchgate.net]
- 6. A Guide to HIV-1 Reverse Transcriptase and Protease Sequencing for Drug Resistance Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. qcbr.queens.org [qcbr.queens.org]
- 8. protocols.io [protocols.io]
- 9. Sensitive HIV-1 DNA Pol Next-Generation Sequencing for the Characterisation of Archived Antiretroviral Drug Resistance [mdpi.com]
- 10. HIV Drug Resistance Assessment among Women who Seroconverted during the MTN-025/HOPE Open-Label Extension Dapivirine Vaginal Ring Trial PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Universal profiling of HIV-1 pol for genotypic study and resistance analysis across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cd-genomics.com [cd-genomics.com]
- 14. myadlm.org [myadlm.org]
- 15. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hiv.lanl.gov [hiv.lanl.gov]
- 17. hiv.lanl.gov [hiv.lanl.gov]



- 18. Development and implementation of an international proficiency testing program for a neutralizing antibody assay for HIV-1 in TZM-bl cells PMC [pmc.ncbi.nlm.nih.gov]
- 19. faculty.washington.edu [faculty.washington.edu]
- 20. its.caltech.edu [its.caltech.edu]
- 21. agilent.com [agilent.com]
- To cite this document: BenchChem. [Dapivirine Resistance in HIV-1: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669821#dapivirine-resistance-mutations-in-hiv-1]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com